Methyl 2-[(1-bromocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate
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Overview
Description
Methyl 2-[(1-bromocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate is an organic compound with a complex structure that includes a bromocyclopropyl group, a nitropyridine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1-bromocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the nitropyridine ring, followed by the introduction of the bromocyclopropyl group. The final step involves the esterification of the carboxylate group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-bromocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The bromocyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ester group can participate in transesterification reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the bromocyclopropyl group can lead to various substituted derivatives.
Scientific Research Applications
Methyl 2-[(1-bromocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound can be explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(1-bromocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate involves its interaction with specific molecular targets. The bromocyclopropyl group may interact with enzymes or receptors, while the nitropyridine ring can participate in electron transfer processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1-chlorocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate
- Methyl 2-[(1-fluorocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate
- Methyl 2-[(1-iodocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate
Uniqueness
Methyl 2-[(1-bromocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate is unique due to the presence of the bromocyclopropyl group, which can impart distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-[(1-bromocyclopropyl)methylamino]-3-nitropyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O4/c1-19-10(16)7-2-5-13-9(8(7)15(17)18)14-6-11(12)3-4-11/h2,5H,3-4,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXSZADVEGIMET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)NCC2(CC2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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